Naltriben mesylate
Overview
Description
Naltriben mesylate is a potent and selective antagonist for the delta opioid receptor, specifically the delta-2 subtypeThis compound has been extensively used in scientific research, particularly in studies related to neurological diseases and cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naltriben mesylate involves multiple steps, starting from the appropriate isoquinoline derivativesThe reaction conditions typically involve the use of strong acids and bases, along with various organic solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The final product is purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Naltriben mesylate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like halides, amines, and alcohols under various conditions, including acidic, basic, or neutral environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, including halides, ethers, and esters .
Scientific Research Applications
Naltriben mesylate has a wide range of scientific research applications, including:
Neurological Diseases: It is used to study the role of delta opioid receptors and TRPM7 in neurological conditions such as ischemic stroke, Alzheimer’s disease, and neuronal cell death.
Cancer Research: this compound has been shown to enhance glioblastoma cell migration and invasion, making it a valuable tool for studying cancer metastasis and potential therapeutic targets.
Addiction Research: It is used to investigate the mechanisms of opioid addiction and the potential for developing new treatments for substance abuse disorders
Mechanism of Action
Naltriben mesylate exerts its effects primarily by antagonizing the delta-2 opioid receptor and activating the TRPM7 channel. The delta-2 opioid receptor is involved in modulating pain and mood, while TRPM7 plays a critical role in calcium homeostasis and cellular signaling. By blocking the delta-2 opioid receptor, this compound can reduce pain and modulate mood. Activation of TRPM7 leads to increased calcium influx, which can influence various cellular processes, including cell migration, proliferation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Naltrindole: Another delta opioid receptor antagonist with similar effects but different binding affinities for the delta-1 and delta-2 subtypes.
Naltrexone: A non-selective opioid receptor antagonist used in the treatment of opioid and alcohol dependence.
Naloxone: A non-selective opioid receptor antagonist commonly used to reverse opioid overdoses
Uniqueness
Naltriben mesylate is unique due to its high selectivity for the delta-2 opioid receptor and its dual role as a TRPM7 activator. This dual functionality makes it a valuable tool for studying both opioid receptor pharmacology and TRPM7-mediated cellular processes. Its ability to enhance glioblastoma cell migration and invasion also sets it apart from other opioid receptor antagonists, highlighting its potential in cancer research .
Properties
IUPAC Name |
22-(cyclopropylmethyl)-11,14-dioxa-22-azaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4/c28-18-8-7-15-11-20-26(29)12-17-16-3-1-2-4-19(16)30-22(17)24-25(26,21(15)23(18)31-24)9-10-27(20)13-14-5-6-14/h1-4,7-8,14,20,24,28-29H,5-6,9-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHVWWEYETMPAMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8O6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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